molecular formula C10H14N2OSi B2914175 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 71189-77-0

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B2914175
CAS No.: 71189-77-0
M. Wt: 206.32
InChI Key: CCGQMBNGDWDQFC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a pyridine ring substituted at the 2-position with a nitrile group and a trimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde, followed by silylation of the resulting hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application In organic synthesis, it acts as a versatile intermediate that can undergo various transformations

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetonitrile: Lacks the trimethylsilyloxy group, making it less reactive in certain transformations.

    2-(Pyridin-2-yl)-2-hydroxyacetonitrile: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its reactivity and solubility.

Uniqueness

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is unique due to the presence of the trimethylsilyloxy group, which enhances its reactivity and allows for selective transformations that are not possible with similar compounds.

Properties

IUPAC Name

2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQMBNGDWDQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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